
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4-difluorobutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4-difluorobutanoic acid is a synthetic organic compound that belongs to the class of amino acids. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during chemical reactions. The compound also contains two fluorine atoms, which can significantly influence its chemical properties and reactivity.
準備方法
The synthesis of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4-difluorobutanoic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the use of the Arndt-Eistert protocol, which allows for the homologation of α-amino acids to β-amino acids. This method involves the conversion of an α-amino acid to its corresponding diazoketone, followed by a Wolff rearrangement to yield the β-amino acid . The Fmoc group is introduced to protect the amino group during these reactions.
化学反応の分析
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4-difluorobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms in the compound can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Hydrolysis: The Fmoc protecting group can be removed under basic conditions, typically using piperidine in a solvent like dimethylformamide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4-difluorobutanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: The compound can be used to study the effects of fluorine substitution on the biological activity of amino acids and peptides.
Medicine: Research into the compound’s potential therapeutic applications is ongoing, particularly in the development of fluorinated pharmaceuticals.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
作用機序
The mechanism of action of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4-difluorobutanoic acid is primarily related to its role as a building block in peptide synthesis. The Fmoc group protects the amino group during chemical reactions, allowing for the selective formation of peptide bonds. The presence of fluorine atoms can influence the compound’s reactivity and interactions with other molecules, potentially enhancing its stability and biological activity.
類似化合物との比較
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4-difluorobutanoic acid can be compared with other Fmoc-protected amino acids, such as:
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)decanoic acid
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(tritylthio)hexanoic acid
These compounds share the Fmoc protecting group but differ in their side chains and fluorine content. The presence of fluorine atoms in this compound makes it unique, as fluorine can significantly alter the compound’s chemical and biological properties.
特性
分子式 |
C19H17F2NO4 |
|---|---|
分子量 |
361.3 g/mol |
IUPAC名 |
(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4-difluorobutanoic acid |
InChI |
InChI=1S/C19H17F2NO4/c20-18(21)16(9-17(23)24)22-19(25)26-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16,18H,9-10H2,(H,22,25)(H,23,24)/t16-/m0/s1 |
InChIキー |
CWAYILOWQUHRQH-INIZCTEOSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)O)C(F)F |
正規SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



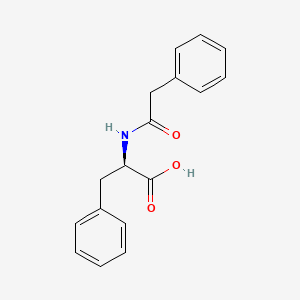
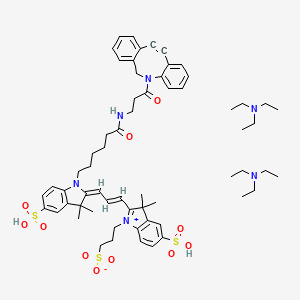
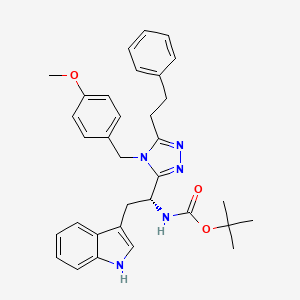
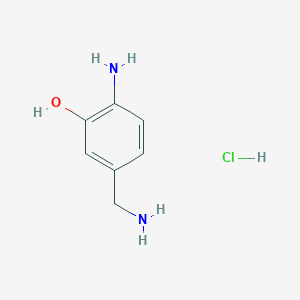

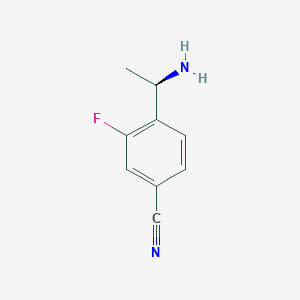






![(2R,3R,4S,5R)-2-(3,12-dimethyl-3,7,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),4,8,10-pentaen-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12961011.png)
